molecular formula C14H12N2 B2383876 4-(3-Amino-4-methylphenyl)benzonitrile CAS No. 2091951-36-7

4-(3-Amino-4-methylphenyl)benzonitrile

Cat. No.: B2383876
CAS No.: 2091951-36-7
M. Wt: 208.264
InChI Key: LDCWAFBPLDFJDR-UHFFFAOYSA-N
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Description

4-(3-Amino-4-methylphenyl)benzonitrile, also referred to as 4-Amino-3-methylbenzonitrile (CAS RN: 78881-21-7), is a nitrile-substituted aromatic compound with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol . Structurally, it features a benzonitrile core substituted with an amino group (-NH₂) and a methyl group (-CH₃) at the 3- and 4-positions of the phenyl ring, respectively. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and materials science due to its dual functional groups, which enable diverse reactivity in coupling, alkylation, and cyclization reactions.

Properties

IUPAC Name

4-(3-amino-4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-2-5-13(8-14(10)16)12-6-3-11(9-15)4-7-12/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCWAFBPLDFJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-Amino-4-methylphenyl)benzonitrile can be achieved through several methods. One common synthetic route involves the reaction of 3-amino-4-methylbenzamide with a suitable nitrile source . The reaction conditions typically include the use of solvents such as acetonitrile and catalysts to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

4-(3-Amino-4-methylphenyl)benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Amino-4-methylphenyl)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-methylphenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, molecular docking studies have shown its interaction with influenza endonuclease inhibitors . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
This compound C₈H₈N₂ 3-amino-4-methylphenyl Pharmaceutical intermediate
4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile C₁₁H₁₁N₅ Pyrazole ring with amino/methyl groups GLUT1 inhibitor candidate
4-(2,6-Dimethylphenylthio)benzonitrile C₁₅H₁₃NS Dimethylphenylthio (-S-C₆H₃(CH₃)₂) Sulfur-containing synthetic intermediate
4-(Dimethylamino)benzonitrile C₉H₁₀N₂ Dimethylamino (-N(CH₃)₂) Electron-donating group for dyes/polymers
3-Amino-4-chlorobenzonitrile C₇H₅ClN₂ Chloro (-Cl) at 4-position Electron-withdrawing substituent
4-[(2-Fluorophenyl)amino]benzonitrile C₁₃H₉FN₂ 2-Fluorophenylamino group Enhanced binding affinity in drug design
4-((7-(Mesitylamino)-triazolo[1,5-a]pyrimidin-5-yl)amino)benzonitrile C₂₀H₁₆N₈ Triazolopyrimidine heterocycle HIV-1 NNRTI with high selectivity

Structural and Electronic Comparisons

Substituent Effects: Electron-Donating Groups: The methyl group in this compound enhances electron density on the aromatic ring, facilitating electrophilic substitution reactions. In contrast, the dimethylamino group in 4-(Dimethylamino)benzonitrile (C₉H₁₀N₂) provides stronger electron-donating effects, making it useful in dye synthesis . Electron-Withdrawing Groups: The chloro substituent in 3-Amino-4-chlorobenzonitrile (C₇H₅ClN₂) reduces electron density, increasing stability toward oxidation but decreasing nucleophilic reactivity compared to the target compound .

Heterocyclic Modifications :

  • Pyrazole (C₁₁H₁₁N₅, ) and triazolopyrimidine (C₂₀H₁₆N₈, ) derivatives introduce nitrogen-rich heterocycles, improving binding to biological targets (e.g., enzymes like GLUT1 or HIV-1 reverse transcriptase). These modifications enhance selectivity and potency in drug candidates compared to the simpler phenyl-substituted target compound.

Conjugated Systems: Styryl-substituted analogs like 2-(4-(4-Cyanostyryl)styryl)benzonitrile (CAS: 13001-38-2) exhibit extended conjugation, leading to applications in fluorescent brighteners and organic electronics . The target compound lacks such conjugation, limiting its utility in optoelectronic materials.

Functional and Application-Based Comparisons

Pharmaceutical Intermediates: The amino and methyl groups in this compound make it a versatile precursor for antiretroviral drugs (e.g., NNRTIs like TMC278/rilpivirine derivatives ) and kinase inhibitors. However, pyrimidine- or triazole-containing analogs (e.g., ) often exhibit superior bioavailability due to enhanced hydrogen-bonding interactions.

Biological Activity: Fluorine-substituted analogs (e.g., 4-[(2-fluorophenyl)amino]benzonitrile, ) show improved metabolic stability and target affinity in drug design, whereas the target compound’s methyl group may limit its pharmacokinetic profile.

Material Science :

  • Sulfur-containing derivatives like 4-(2,6-Dimethylphenylthio)benzonitrile (C₁₅H₁₃NS, ) are employed in catalysis and polymer synthesis, leveraging the thioether’s nucleophilicity—a property absent in the target compound.

Biological Activity

4-(3-Amino-4-methylphenyl)benzonitrile, also known as a derivative of benzonitrile, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects including antimicrobial and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}N2_2
  • IUPAC Name : this compound

Biological Activities

Research has identified several biological activities associated with this compound, including:

  • Anticancer Properties : Studies have indicated that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism is believed to involve the modulation of specific signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Effects : Preliminary investigations suggest that this compound exhibits antimicrobial activity against a range of bacterial strains, potentially making it a candidate for developing new antibiotics.

The biological activity of this compound is thought to be mediated through its interaction with molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of certain kinases involved in cancer cell signaling pathways, thereby disrupting tumor growth.

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

  • Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cells in a dose-dependent manner. The IC50 values were reported in the low micromolar range, indicating potent activity.
  • Antimicrobial Activity : The compound was tested against several pathogenic bacteria, showing effective inhibition at concentrations ranging from 10 to 100 µg/mL. This suggests a promising role in the development of new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AnticancerHeLa Cells5.0
AntimicrobialE. coli20.0
AntimicrobialS. aureus15.0

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and altered expression of pro-apoptotic and anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

In a recent investigation, the compound was evaluated for its efficacy against multi-drug resistant bacterial strains. Results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.

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